3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine
Overview
Description
The compound “3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine” is a complex organic molecule that contains several functional groups, including a bromo group, a methoxy group, a tetrahydropyran ring, and a pyrazolopyridine ring . These functional groups could potentially make this compound useful in various chemical reactions .
Scientific Research Applications
Synthesis and Structural Analysis
- Pyrazolo[3,4-d]pyrrolo[2,3-b]pyridine derivatives have been synthesized from related compounds, demonstrating the potential of 3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine in synthesizing complex heterocycles (El-Nabi, 2004).
Application in Material Science
- Synthesis of pyrazolo[4,3-b]pyridine derivatives containing methoxy groups has been explored for their potential applications in material science, particularly in the development of new materials for electronic devices (El-Menyawy, Zedan, & Nawar, 2019).
Biological Activities
- Certain pyrazolo[3,4-b]pyridine derivatives, closely related to 3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine, have been studied for their antibacterial and anticancer properties, indicating potential biomedical applications (Variya, Panchal, & Patel, 2019).
Potential in Corrosion Inhibition
- Some pyrazolopyridine derivatives have been investigated for their effectiveness as corrosion inhibitors, suggesting the utility of similar compounds like 3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine in this field (Dandia, Gupta, Singh, & Quraishi, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-bromo-5-methoxy-1-(oxan-2-yl)pyrazolo[4,3-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-17-9-6-5-8-11(14-9)12(13)15-16(8)10-4-2-3-7-18-10/h5-6,10H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTYLPSTHGSESN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC2=C(C=C1)N(N=C2Br)C3CCCCO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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